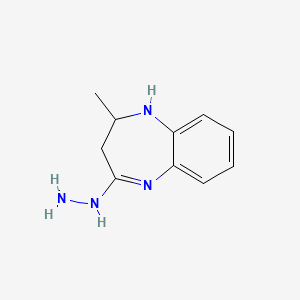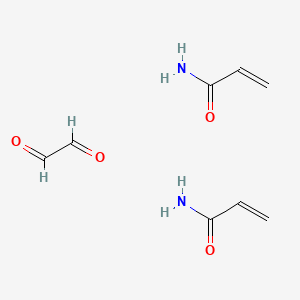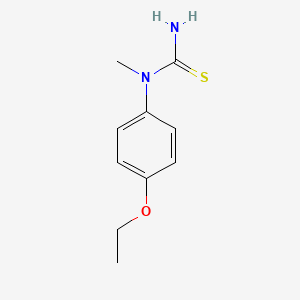
N-(4-Ethoxyphenyl)-N-methylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethoxyphenyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-N-methylthiourea typically involves the reaction of 4-ethoxyaniline with methyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
4-Ethoxyaniline+Methyl isothiocyanate→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethoxyphenyl)-N-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethoxyphenyl)-N-methylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and stabilizers.
Wirkmechanismus
The mechanism of action of N-(4-Ethoxyphenyl)-N-methylthiourea involves its interaction with specific molecular targets. The thiocarbonyl group can form hydrogen bonds and interact with various enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenacetin: N-(4-Ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
N-Pyrrolidino Etonitazene: A novel opioid with structural similarities.
Uniqueness
N-(4-Ethoxyphenyl)-N-methylthiourea is unique due to its specific thiourea structure, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily used as an analgesic, this compound has broader applications in chemistry and material science.
Eigenschaften
CAS-Nummer |
73901-52-7 |
|---|---|
Molekularformel |
C10H14N2OS |
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
1-(4-ethoxyphenyl)-1-methylthiourea |
InChI |
InChI=1S/C10H14N2OS/c1-3-13-9-6-4-8(5-7-9)12(2)10(11)14/h4-7H,3H2,1-2H3,(H2,11,14) |
InChI-Schlüssel |
IUBZTOYZICKXST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N(C)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


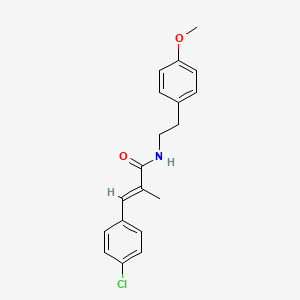
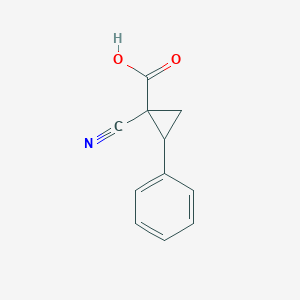


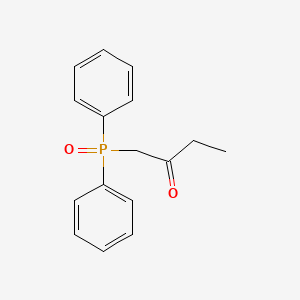

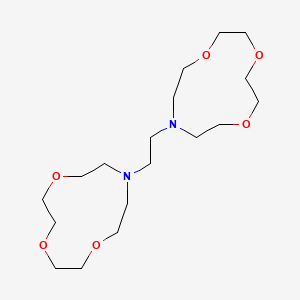
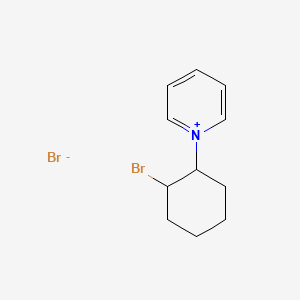
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)

